N-isopropylquinoline-2-carboxamide

photosynthetic electron transport chloroplast inhibition herbicide discovery

N-isopropylquinoline-2-carboxamide (CAS 586982-18-5) is a quinoline-2-carboxamide derivative characterized by an isopropyl substituent on the carboxamide nitrogen. The compound belongs to a well-studied class of substituted quinoline-2-carboxamides that have demonstrated diverse biological activities including photosynthetic electron transport (PET) inhibition, antimycobacterial effects, and TRPV1 receptor antagonism.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B5747713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropylquinoline-2-carboxamide
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C13H14N2O/c1-9(2)14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-9H,1-2H3,(H,14,16)
InChIKeyMWZFFJAEAZQGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-isopropylquinoline-2-carboxamide for TRPV1 and Antimicrobial Research: Procurement Specifications and Baseline Data


N-isopropylquinoline-2-carboxamide (CAS 586982-18-5) is a quinoline-2-carboxamide derivative characterized by an isopropyl substituent on the carboxamide nitrogen [1]. The compound belongs to a well-studied class of substituted quinoline-2-carboxamides that have demonstrated diverse biological activities including photosynthetic electron transport (PET) inhibition, antimycobacterial effects, and TRPV1 receptor antagonism [2]. The quinoline-2-carboxamide scaffold serves as a privileged structure in medicinal chemistry, with the N-substituent playing a critical role in determining target engagement and biological potency .

Why N-isopropylquinoline-2-carboxamide Cannot Be Replaced by Generic Quinoline-2-carboxamides in Target-Specific Assays


Substitution at the carboxamide nitrogen of quinoline-2-carboxamides profoundly modulates biological activity profiles. In a systematic SAR study of 35 substituted quinoline-2-carboxamides, N-alkyl chain length and branching directly dictated PET inhibitory activity, with N-isopropyl (IC₅₀ = 72.8 μmol/L) differing substantially from N-propyl (48.4 μmol/L) and N-butyl (34.3 μmol/L) derivatives [1]. Similarly, antimycobacterial efficacy varies by orders of magnitude depending on N-substituent identity, with N-cycloheptyl and N-cyclohexyl derivatives showing MIC values of 1–2 μmol/L against M. tuberculosis while unsubstituted quinoline-2-carboxamide exhibited no measurable activity [2]. These data demonstrate that N-substituent selection is not interchangeable; the isopropyl group confers a distinct activity signature that cannot be assumed for other alkyl-substituted analogs.

N-isopropylquinoline-2-carboxamide: Quantitative Differentiation Evidence Against Comparator Compounds


PET Inhibitory Activity: N-Isopropyl vs. N-Alkyl Quinoline-2-carboxamide Analogs

In a head-to-head SAR study of 35 substituted quinoline-2-carboxamides, N-isopropylquinoline-2-carboxamide demonstrated intermediate PET inhibitory activity with IC₅₀ = 72.8 μmol/L. This differs from N-propylquinoline-2-carboxamide (IC₅₀ = 48.4 μmol/L, 1.5-fold more potent) and N-butylquinoline-2-carboxamide (IC₅₀ = 34.3 μmol/L, 2.1-fold more potent), but exceeds the activity of N-ethylquinoline-2-carboxamide (IC₅₀ = 121.0 μmol/L) and N-methylquinoline-2-carboxamide (IC₅₀ = 215.0 μmol/L) [1].

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Antimycobacterial Activity: N-Isopropyl vs. Cycloalkyl-Substituted Quinoline-2-carboxamides

Against M. tuberculosis My 331/88, N-isopropylquinoline-2-carboxamide exhibited an MIC of 32 μmol/L, compared to the most potent analogs in the same study: N-cycloheptylquinoline-2-carboxamide (MIC = 2 μmol/L) and N-cyclohexylquinoline-2-carboxamide (MIC = 1 μmol/L). N-isopropylquinoline-2-carboxamide showed substantially lower antimycobacterial potency than these cycloalkyl-substituted analogs (16- to 32-fold difference), while unsubstituted quinoline-2-carboxamide showed no activity (>1000 μmol/L) [1].

antimycobacterial Mycobacterium tuberculosis tuberculosis drug discovery

TRPV1 Antagonism: Structural Context and Class-Level Activity

While N-isopropylquinoline-2-carboxamide itself lacks published TRPV1 antagonist data, structurally related quinoline-2-carboxamides have demonstrated TRPV1 antagonism. The closest characterized analog with a quinoline-2-carboxamide core and alkyl N-substituent shows TRPV1 antagonist activity with IC₅₀ = 270 nM in neonatal rat DRG neurons assessed by capsaicin-induced calcium influx inhibition [1]. A more elaborated quinoline-2-carboxamide derivative exhibited Ki = 156 nM against human TRPV1 expressed in HEK293 cells in [³H]RTX displacement assays [2]. These data establish the quinoline-2-carboxamide scaffold as a validated TRPV1 pharmacophore, positioning N-isopropylquinoline-2-carboxamide as a viable starting point for SAR exploration in this target class.

TRPV1 antagonist pain research capsaicin receptor

Optimal Research Applications for N-isopropylquinoline-2-carboxamide Based on Quantitative Evidence


Herbicide Discovery: PET Inhibition SAR Reference Compound

Researchers investigating photosynthetic electron transport (PET) inhibitors for herbicide development can utilize N-isopropylquinoline-2-carboxamide as a mid-potency reference standard (IC₅₀ = 72.8 μmol/L in spinach chloroplasts [1]). Its intermediate activity between more potent N-butyl (34.3 μmol/L) and less potent N-ethyl (121.0 μmol/L) analogs makes it an ideal calibration point for structure-activity relationship studies exploring the effect of N-alkyl branching on chloroplast membrane penetration and target engagement.

Antimycobacterial Drug Discovery: Benchmarking Novel Derivatives

In antimycobacterial screening programs, N-isopropylquinoline-2-carboxamide serves as a moderately active control compound (MIC = 32 μmol/L against M. tuberculosis My 331/88 [1]). Its activity lies between the highly potent cycloalkyl-substituted derivatives (MIC = 1–2 μmol/L) and inactive unsubstituted scaffold (>1000 μmol/L), providing a useful benchmark for validating assay sensitivity and for comparing the potency of newly synthesized quinoline-2-carboxamide derivatives in tuberculosis drug discovery workflows.

TRPV1 Pain Target Pharmacology: Scaffold for Derivative Synthesis

For medicinal chemistry teams targeting TRPV1 for inflammatory pain indications, N-isopropylquinoline-2-carboxamide provides an unsubstituted quinoline-2-carboxamide core with a defined N-isopropyl substituent. Given that structurally related quinoline-2-carboxamides demonstrate TRPV1 antagonist activity ranging from Ki = 156 nM to IC₅₀ = 270 nM [1][2], this compound serves as a synthetic starting point for introducing additional substituents at the quinoline ring (e.g., 5-amino, 8-substituted, or 6-aryloxy modifications) to optimize TRPV1 potency and selectivity.

Catalysis Research: Ligand Precursor Synthesis

N-isopropylquinoline-2-carboxamide serves as a precursor for synthesizing N,N-diisopropyl quinoline-2-carboxamide, a ligand that has demonstrated utility in palladium-catalyzed Suzuki cross-coupling reactions with low Pd loading (0.05 mol%) under mild conditions (60–90 °C, air atmosphere) [3]. Procurement of the mono-isopropyl derivative enables in-house synthesis of this catalytically active bis-isopropyl ligand for cross-coupling methodology development.

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